eNOS pT495 decoy peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound eNOS pT495 decoy peptide is a specific peptide designed to prevent the phosphorylation of threonine at position 495 (T495) on endothelial nitric oxide synthase (eNOS). This inhibition reduces eNOS uncoupling and mitochondrial redistribution, making it a valuable tool in research, particularly in studies related to ventilator-induced lung injury .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eNOS pT495 decoy peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of the peptide is His-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Ile-Thr-Arg-Lys-Lys-Thr-Phe-Lys-Glu-Val-Ala . The process typically involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods: Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence.
Chemical Reactions Analysis
Types of Reactions: eNOS pT495 decoy peptide primarily undergoes phosphorylation and dephosphorylation reactions. The phosphorylation of threonine at position 495 is a critical regulatory mechanism for eNOS activity .
Common Reagents and Conditions:
Phosphorylation: Protein kinase C (PKC) is commonly involved in the phosphorylation of eNOS at T495.
Dephosphorylation: Specific phosphatases can remove the phosphate group from T495, reversing the phosphorylation.
Major Products: The major product of these reactions is the phosphorylated or dephosphorylated form of eNOS, which affects its activity and function in endothelial cells.
Scientific Research Applications
eNOS pT495 decoy peptide has several scientific research applications:
Ventilator-Induced Lung Injury: It is used to study the mechanisms of lung injury induced by mechanical ventilation
Endothelial Function: The peptide helps in understanding the regulation of endothelial nitric oxide synthase and its role in vascular function.
Mitochondrial Bioenergetics: Research on mitochondrial redistribution and bioenergetics in endothelial cells benefits from this peptide.
Mechanism of Action
The eNOS pT495 decoy peptide works by specifically inhibiting the phosphorylation of threonine at position 495 on eNOS. This inhibition prevents eNOS uncoupling, a process where eNOS produces superoxide instead of nitric oxide, leading to oxidative stress . The peptide thereby maintains the proper function of eNOS, ensuring the production of nitric oxide, which is crucial for vascular health and endothelial barrier function .
Comparison with Similar Compounds
eNOS pS1177 decoy peptide: Targets the phosphorylation site at serine 1177 on eNOS.
nNOS pS1412 decoy peptide: Targets neuronal nitric oxide synthase at serine 1412.
Uniqueness: The eNOS pT495 decoy peptide is unique in its specific inhibition of the T495 phosphorylation site, which is crucial for preventing eNOS uncoupling and maintaining endothelial function. This specificity makes it particularly valuable in studies related to endothelial dysfunction and oxidative stress .
Properties
Molecular Formula |
C113H204N46O26 |
---|---|
Molecular Weight |
2623.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C113H204N46O26/c1-8-61(4)85(104(181)159-87(64(7)161)105(182)154-77(39-26-54-138-112(129)130)97(174)145-69(31-13-18-46-115)90(167)146-72(34-16-21-49-118)100(177)158-86(63(6)160)106(183)155-81(56-65-28-10-9-11-29-65)102(179)151-71(33-15-20-48-117)92(169)153-80(42-44-83(163)164)101(178)156-84(60(2)3)103(180)141-62(5)107(184)185)157-99(176)78(40-27-55-139-113(131)132)150-95(172)75(37-24-52-136-110(125)126)149-98(175)79(41-43-82(120)162)152-96(173)76(38-25-53-137-111(127)128)148-94(171)74(36-23-51-135-109(123)124)147-91(168)70(32-14-19-47-116)143-89(166)68(30-12-17-45-114)144-93(170)73(35-22-50-134-108(121)122)142-88(165)67(119)57-66-58-133-59-140-66/h9-11,28-29,58-64,67-81,84-87,160-161H,8,12-27,30-57,114-119H2,1-7H3,(H2,120,162)(H,133,140)(H,141,180)(H,142,165)(H,143,166)(H,144,170)(H,145,174)(H,146,167)(H,147,168)(H,148,171)(H,149,175)(H,150,172)(H,151,179)(H,152,173)(H,153,169)(H,154,182)(H,155,183)(H,156,178)(H,157,176)(H,158,177)(H,159,181)(H,163,164)(H,184,185)(H4,121,122,134)(H4,123,124,135)(H4,125,126,136)(H4,127,128,137)(H4,129,130,138)(H4,131,132,139)/t61-,62-,63+,64+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,84-,85-,86-,87-/m0/s1 |
InChI Key |
DZHAMUUCDIPICV-LXDXYCGCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CNC=N2)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.